异丙基-吡咯烷-2-基甲基-胺

描述

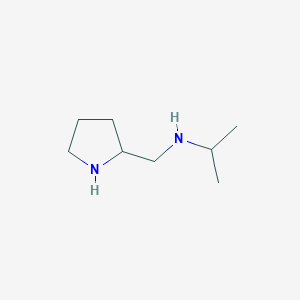

Isopropyl-pyrrolidin-2-ylmethyl-amine is a compound with the molecular formula C9H20N2 . It is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Molecular Structure Analysis

The molecular structure of Isopropyl-pyrrolidin-2-ylmethyl-amine can be analyzed using various techniques such as Size Exclusion Chromatography (SEC) and Mass Spectrometry . These techniques can detect both high molecular weight species belonging to aggregates and low molecular weight species representing degradation products .Physical And Chemical Properties Analysis

The physical and chemical properties of Isopropyl-pyrrolidin-2-ylmethyl-amine can be inferred from its molecular structure. It has a molecular weight of 156.27 g/mol . Other properties such as solubility, permeability, and stability can be analyzed using various techniques .科学研究应用

Drug Discovery and Development

The pyrrolidine ring, a core structure in “N-(Pyrrolidin-2-ylmethyl)propan-2-amine”, is a prevalent scaffold in medicinal chemistry due to its versatility and presence in many biologically active compounds . This compound can be used to create novel drug candidates with selective target activity. Its stereochemistry and non-planarity contribute significantly to the binding affinity and selectivity towards biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of new drugs .

Catalyst-Free Synthesis Techniques

In green chemistry, the synthesis of pyrrolidine derivatives, including “Isopropyl-pyrrolidin-2-ylmethyl-amine”, can be achieved through catalyst-free methods . This approach aligns with the principles of sustainable chemistry by reducing the need for additional reagents and minimizing waste, making the synthesis process more environmentally friendly and cost-effective .

Biological Activity Profiling

The compound’s pyrrolidine moiety is instrumental in the design of libraries for biological activity screening . By synthesizing a variety of substituted pyrrolidines, researchers can explore a wide range of biological activities and potentially discover new therapeutic agents. The compound’s ability to generate diverse stereoisomers also allows for the investigation of enantioselective interactions with proteins .

Advanced Drug Formulation

The structural features of “N-(Pyrrolidin-2-ylmethyl)propan-2-amine” can enhance the formulation of drugs . Its pyrrolidine ring can improve the solubility and stability of drug molecules, making it a valuable component in the development of advanced drug delivery systems, such as controlled-release formulations.

Biomedical Applications

Compounds with pyrrolidine structures, like “Isopropyl-pyrrolidin-2-ylmethyl-amine”, have applications in the biomedical field due to their biocompatibility and complexation capabilities . They can be used in the creation of biocompatible materials, such as hydrogels, which have potential uses in tissue engineering and drug delivery .

Synthetic Methodology Development

The compound serves as a building block in the development of new synthetic methodologies . Its reactivity and structural flexibility enable the creation of novel synthetic routes, which can be applied to the efficient production of complex organic molecules, thus advancing the field of synthetic organic chemistry .

Pharmacophore Modeling

“N-(Pyrrolidin-2-ylmethyl)propan-2-amine” can be used in pharmacophore modeling to identify and optimize drug-like molecules . Its pyrrolidine ring can act as a key pharmacophoric element, helping to define the spatial arrangement of features necessary for the optimal interaction with a biological target.

Enantioselective Synthesis

The stereogenic centers within the pyrrolidine ring of the compound allow for the exploration of enantioselective synthesis . This is crucial for creating chiral drugs, which can have significantly different therapeutic effects and safety profiles depending on their stereochemistry.

属性

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-6-8-4-3-5-9-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYMCBUDLMNOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623366 | |

| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyrrolidin-2-ylmethyl)propan-2-amine | |

CAS RN |

1093686-48-6 | |

| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)

![2-Chlorooxazolo[4,5-b]pyridine](/img/structure/B1370745.png)

![Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1370748.png)